molecular formula C19H18F2N4O3 B1678696 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 449811-92-1

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one

Cat. No. B1678696
M. Wt: 388.4 g/mol
InChI Key: KKKRKRMVJRHDMG-UHFFFAOYSA-N
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Description

The compound is a novel tetrahydropyran analog . It has been synthesized and evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes .


Synthesis Analysis

The synthesis of this compound involves the creation of novel tri-2,3,5-substituted tetrahydropyran analogs . The optimization of the series provided inhibitors with good DPP-4 potency and selectivity over other peptidases .


Chemical Reactions Analysis

This compound, as a DPP-4 inhibitor, is involved in the inhibition of the DPP-4 enzyme . This inhibition plays a crucial role in the treatment of type 2 diabetes .

Scientific Research Applications

Novel PDE9A Inhibitors

Design and Discovery of PF-04447943 PF-04447943 is a novel, brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A), discovered through structure-based drug design. It shows selectivity for PDE9A over other PDE family members, attributed to targeting specific residue differences in their catalytic sites. Optimized physicochemical properties ensure excellent pharmacokinetics across species, including humans. This compound elevates central cyclic guanosine monophosphate (cGMP) levels in the brain and cerebral spinal fluid (CSF) of rodents, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials confirm its human tolerance and efficacy in elevating cGMP in CSF, making it a quality tool for exploring clinical hypotheses related to cGMP signaling or cognitive impairment (Verhoest et al., 2012).

Transformation of Sulfonylurea Herbicides

Cyclization Transformation of Flupyrsulfuron The synthesis of 1-(4,6-dimethoxypyrimidine-2-yl)-7-trifluoromethyl-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidin-2,4-dione, a transformation product of the sulfonylurea herbicide flupyrsulfuron, was carried out. This compound was generated in the soil of winter wheat crops treated with flupyrsulfuronmethyl. The study confirmed the position of the dimethoxypyrimidine substituent, previously unassigned, to be at position 1 of the pyrido[2,3-d]pyrimidine ring. This research aids in understanding the metabolism pathways of flupyrsulfuron in soil, providing insights into the environmental impact and degradation of this herbicide class (Rouchaud et al., 2003).

properties

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKRKRMVJRHDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one

CAS RN

449811-92-1
Record name R-1487
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-1487
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name R-1487
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO0DCY55NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
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6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
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6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
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6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
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6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
Reactant of Route 6
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6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one

Citations

For This Compound
41
Citations
DM Goldstein, M Soth, T Gabriel… - Journal of Medicinal …, 2011 - ACS Publications
The development of a new series of p38α inhibitors resulted in the identification of two clinical candidates, one of which was advanced into a phase 2 clinical study for rheumatoid …
Number of citations: 72 pubs.acs.org
MS Kumar, MV Aanandhi - Drug Invention Today, 2020 - search.ebscohost.com
Aim: The study aims to design 25 pyrimidine scaffolds, synthesize selective compounds based on molecular docking simulations, characterization by spectral methods and biological …
Number of citations: 0 search.ebscohost.com
B Raghavan, M Paulikat, K Ahmad, L Callea, A Rizzi… - researchgate.net
The crystal structure of the human IDH1 enzyme (PDB ID: 1T0L) S1 was solvated with TIP3P watersS2 and the total charge of the simulation box was neutralized by adding Na+ ions. …
Number of citations: 0 www.researchgate.net
T Hashimoto, N Kondo, M Hirata, T Temma - Annals of Nuclear Medicine, 2021 - Springer
Objective p38α, a member of the mitogen-activated protein kinase superfamily, is ubiquitously expressed in a variety of mammalian cells. Activated p38α induces inflammatory …
Number of citations: 1 link.springer.com
AN Zinchenko, LV Muzychka, OB Smolii… - Biopolymers and …, 2017 - biopolymers.org.ua
Aim. A search for human protein kinase CK2 inhibitors in a series of new amino-substituted pyrido [2, 3-d] pyrimidine derivatives. Methods. Organic synthesis, analytical and spectral …
Number of citations: 7 www.biopolymers.org.ua
J Rudolph, JJ Crawford, KP Hoeflich… - Journal of medicinal …, 2015 - ACS Publications
The p21-activated kinase (PAK) family of serine/threonine protein kinases plays important roles in cytoskeletal organization, cellular morphogenesis, and survival, and members of this …
Number of citations: 117 pubs.acs.org
Y Hou, L Zhu, Z Li, Q Shen, Q Xu, W Li, Y Liu… - European journal of …, 2019 - Elsevier
To develop novel therapeutic agents with anticancer activities, two series of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivatives were …
Number of citations: 36 www.sciencedirect.com
S Walaa, NA Mohamed, S Weam, ES Nossier… - Int J Pharm …, 2016 - researchgate.net
In this study, a new series of 4-(5-methylisoxazol-3-ylamino) thiazole derivatives incorporated with different heterocyclic moieties was synthesized and screened for their in vitro …
Number of citations: 10 www.researchgate.net
TT Kong, CM Zhang, ZP Liu - Current Medicinal Chemistry, 2013 - ingentaconnect.com
Rheumatoid arthritis (RA) and other chronic inflammatory diseases are always the major therapeutic challenges. Recent research efforts provided new insights into the molecular basis …
Number of citations: 27 www.ingentaconnect.com
M Bergdorf, ET Kim, CA Rendleman… - DE Shaw Research …, 2014 - deshawresearch.com
Desmond/GPU is a code, written in CUDA C++, that is designed for the execution of molecular dynamics (MD) simulations of biological systems on NVIDIA Graphics Processing Units (…
Number of citations: 19 www.deshawresearch.com

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